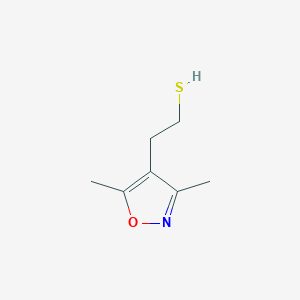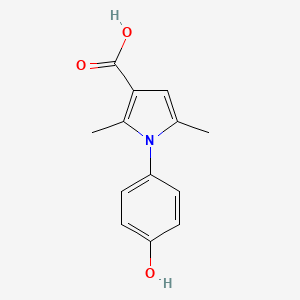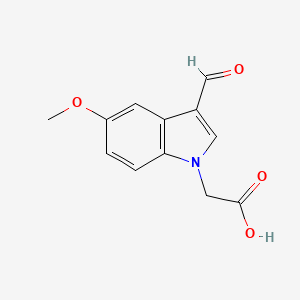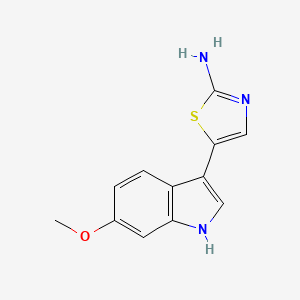
5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a chemical entity that appears to be related to a class of compounds known as (methoxyalkyl)thiazoles. These compounds have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of 5-LPO can be beneficial in treating conditions associated with inflammation, such as asthma and arthritis .
Synthesis Analysis
The synthesis of related (methoxyalkyl)thiazoles involves the incorporation of methoxy, thiazolyl, and naphthyl groups. The potency of these inhibitors is highly dependent on the substitution pattern of these groups. The synthesis process is not detailed for the specific compound , but the related compound 1-[3-(naphth-2-ylmethoxy)phenyl]-1-(thiazol-2-yl)propyl methyl ether (2d, ICI211965) has been synthesized and shown to be orally active in rat models .
Molecular Structure Analysis
Although the molecular structure of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is not directly provided, the structure of a similar compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, has been reported. This compound exhibits two crystallographically independent conformations that differ by the rotational positions of their methoxymethyl substituents. The molecular interactions are characterized by hydrogen bonding involving the amine hydrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving (methoxyalkyl)thiazoles have not been explicitly described in the provided data. However, it is known that these compounds can selectively inhibit the 5-LPO enzyme without affecting the synthesis of cyclooxygenase products, which suggests a specific interaction with the enzyme's active site .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine are not detailed in the provided papers. However, the related compound 2d has been shown to be orally active and exhibits high enantioselectivity, indicating that the physical properties such as solubility and stability are favorable for oral administration. The enantioselectivity also suggests that the chiral centers in these molecules are critical for their biological activity .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Agents : Compounds similar to 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and demonstrated effective antimicrobial and antioxidant properties. For instance, a compound identified as 4a showed excellent antibacterial and radical scavenging activities, and another compound, 5a, revealed efficient antifungal activity (Verma, Saundane, & Meti, 2019).
Anticancer Activity
- Anticancer Properties : Some derivatives of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have shown promising anticancer activity. Compounds 4e and 6e manifested remarkable cytotoxic activity against tumor cell lines, suggesting potential use in cancer therapy (Verma, Saundane, & Meti, 2019).
DNA Protection and Antimicrobial Effects
- DNA Protective Ability : A related compound, (E)-N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, showed high DNA protective ability against oxidative damage. Additionally, another derivative demonstrated strong antimicrobial activity against S. epidermidis, highlighting its potential in antimicrobial applications (Gür et al., 2020).
Antifungal Effect
- Antifungal Properties : Some derivatives of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been found effective against fungal infections like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Anti-Inflammatory Properties
- Anti-Inflammatory Applications : Some derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, compounds such as 8g demonstrated active anti-inflammatory and analgesic activities, suggesting a potential role in treating inflammatory conditions (Bhati & Kumar, 2008).
Potentiometric Sensor Development
- Sensor Development : Schiff bases derived from compounds similar to 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been used to construct potentiometric sensors for the selective determination of Nd3+ ions, demonstrating applications in analytical chemistry (Bandi, Singh, & Upadhyay, 2013).
Propiedades
IUPAC Name |
5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)17-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGDVWZFZSZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)
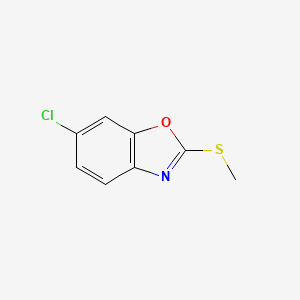
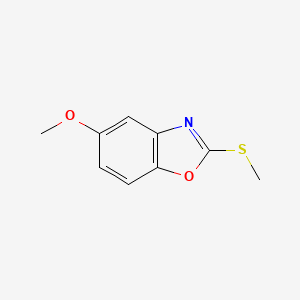
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

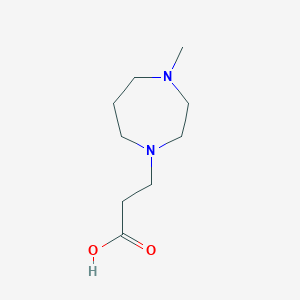
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)
amino]acetic acid](/img/structure/B1326691.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
